molecular formula C15H12ClFO3 B6409424 4-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzoic acid CAS No. 1261913-76-1

4-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6409424
CAS No.: 1261913-76-1
M. Wt: 294.70 g/mol
InChI Key: SCCOPLMLRUJIKN-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzoic acid is an organic compound with a complex structure that includes a chloro, ethoxy, and fluorine substituent on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the acylation of 2-chloro-4-ethoxyphenylboronic acid with 2-fluorobenzoic acid under the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro or fluoro substituents, potentially replacing them with hydrogen atoms.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzaldehyde, while reduction could produce 4-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzene.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features may interact with biological targets, offering possibilities for drug design and discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, ethoxy, and fluoro substituents can influence the compound’s binding affinity and specificity towards enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 4-(2-Chloro-4-methoxyphenyl)-2-fluorobenzoic acid
  • 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid
  • 4-(2-Chloro-4-ethoxyphenyl)-2-bromobenzoic acid

Uniqueness: 4-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzoic acid is unique due to the combination of its substituents. The presence of both chloro and fluoro groups, along with an ethoxy group, provides distinct chemical properties that can be exploited in various applications. Compared to similar compounds, it may offer different reactivity and stability profiles, making it a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-2-20-10-4-6-11(13(16)8-10)9-3-5-12(15(18)19)14(17)7-9/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCOPLMLRUJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691682
Record name 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-76-1
Record name 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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